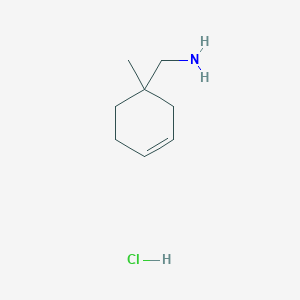

(1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride

説明

(1-Methylcyclohex-3-en-1-yl)methanamine hydrochloride is a substituted cyclohexenyl methanamine derivative characterized by a methyl group at the 1-position of the cyclohexene ring and an amine functional group attached via a methylene bridge. It is commercially available as a synthetic building block (Ref: 3D-MRD31883), with a price of 675.00 € for 50 mg .

特性

IUPAC Name |

(1-methylcyclohex-3-en-1-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-8(7-9)5-3-2-4-6-8;/h2-3H,4-7,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRKWVNGUCUVMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=CC1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride typically involves the following steps:

Cyclohexene Formation: The initial step involves the formation of cyclohexene through the hydrogenation of benzene.

Methylation: The cyclohexene is then methylated using methyl iodide in the presence of a strong base such as sodium hydride.

Amination: The methylcyclohexene undergoes amination using ammonia or an amine source under high pressure and temperature to introduce the methanamine group.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of (1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Catalytic Hydrogenation: Using a palladium or platinum catalyst for the hydrogenation step.

Automated Methylation and Amination: Employing automated systems to control the methylation and amination reactions precisely.

Purification: Utilizing crystallization and recrystallization techniques to obtain the pure hydrochloride salt.

化学反応の分析

Types of Reactions

(1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or alcohols.

Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the compound to its fully saturated form.

Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Hydrogen gas, palladium or platinum catalyst.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of fully saturated cyclohexane derivatives.

Substitution: Formation of various substituted amines.

科学的研究の応用

Chemistry

(1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology

In biological research, this compound is used to study the effects of amine-containing compounds on biological systems, including enzyme interactions and receptor binding studies.

Medicine

Industry

In the industrial sector, (1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride is used in the production of specialty chemicals and as a precursor for various agrochemicals.

作用機序

The mechanism of action of (1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The methanamine group can form hydrogen bonds and ionic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular signaling pathways and physiological responses.

類似化合物との比較

Comparison with Similar Compounds

The following compounds share structural or functional similarities with (1-methylcyclohex-3-en-1-yl)methanamine hydrochloride. Key differences in substituents, physicochemical properties, and applications are highlighted.

1-[2-(3-Methoxyphenyl)-2-cyclohexen-1-yl]-N,N-dimethylmethanamine Hydrochloride (1:1)

- Structure: Features a 3-methoxyphenyl substituent on the cyclohexene ring and a dimethylamino group instead of a primary amine .

- Applications : Likely used in pharmaceutical impurity profiling, as it is listed as an impurity (Imp. C(EP)) in tramadol synthesis .

[1-(3-Chlorophenyl)cyclohexyl]methanamine Hydrochloride

- Structure : Substituted with a 3-chlorophenyl group on the cyclohexane ring instead of a methylcyclohexene moiety .

- Molecular Weight : 260.20 g/mol (vs. 191.72 g/mol for the target compound).

- Applications : The chloro substituent may confer increased metabolic stability, making it suitable for exploratory CNS drug development.

Methoxisopropamine Hydrochloride

- Structure : Arylcyclohexylamine with a 3-methoxyphenyl group and isopropylamine chain .

- Applications : Used as a forensic reference standard for research on dissociative anesthetics.

- Key Difference : The isopropylamine chain and aromatic substitution differentiate its receptor-binding profile from the target compound.

Thiazolyl Methanamine Hydrochlorides (e.g., [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride)

- Structure : Contains a thiazole ring with chlorophenyl substitution instead of a cyclohexene ring .

- Physicochemical Properties : Higher molecular weight (261.17 g/mol) and melting point (268°C) compared to the target compound.

- Applications : Likely explored for antimicrobial or antiviral activity due to the thiazole moiety.

(1-Methyl-1H-indazol-3-yl)methanamine Dihydrochloride

- Structure : Indazole ring system with a methyl group and primary amine .

- Applications: Potential use in kinase inhibitor development, as indazole derivatives are common in oncology therapeutics.

- Key Difference : The aromatic indazole ring enhances π-π stacking interactions, which may improve target binding affinity.

Comparative Data Table

生物活性

(1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride, a compound with significant potential in organic synthesis and biological research, has garnered attention due to its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological activities, supported by relevant case studies and data tables.

The synthesis of (1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride involves several key steps:

- Cyclohexene Formation : Hydrogenation of benzene to form cyclohexene.

- Methylation : Methylation using methyl iodide in the presence of sodium hydride.

- Amination : Reaction with ammonia or an amine source under high pressure to introduce the methanamine group.

- Hydrochloride Formation : Conversion to hydrochloride salt by reacting with hydrochloric acid.

The biological activity of (1-Methylcyclohex-3-en-1-yl)methanamine;hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The methanamine group facilitates hydrogen bonding and ionic interactions with active sites, influencing cellular signaling pathways and physiological responses.

Antimicrobial Activity

Research indicates that compounds similar in structure exhibit antimicrobial properties. For instance, derivatives related to (1-Methylcyclohex-3-en-1-yl)methanamine showed significant activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) for these compounds ranged from 16 µg/mL to 500 µg/mL .

Enzyme Inhibition

Inhibitory effects on specific enzymes have been documented, highlighting the compound's potential in therapeutic applications. For example, it has shown promising inhibition against fatty acid synthase and lipases, which are crucial in metabolic pathways .

| Enzyme | IC50 Value |

|---|---|

| Hog liver esterase | 29 ng/mL |

| Hog pancreas lipase | 0.14 ng/mL |

| Fatty acid synthase | 0.3 µM |

Study on Antimicrobial Properties

A study investigating the antimicrobial properties of structurally related compounds found that certain derivatives exhibited strong antibacterial activity against both methicillin-sensitive and resistant strains of S. aureus. The study utilized bioassay-guided fractionation to isolate active components, confirming the efficacy of these compounds in inhibiting bacterial growth .

Study on Enzyme Inhibition

Another research effort focused on the enzyme inhibition capabilities of related compounds, revealing that they could effectively inhibit key metabolic enzymes involved in lipid metabolism. This finding suggests potential applications in treating metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。